molecular formula C68H87N17O15 B1604145 Nafarelin acetate CAS No. 76932-60-0

Nafarelin acetate

Cat. No.: B1604145
CAS No.: 76932-60-0
M. Wt: 1382.5 g/mol
InChI Key: GUJYDLHACHDKAJ-CFWZQLQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nafarelin (acetate) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used as a nasal spray for the treatment of endometriosis and central precocious puberty. Nafarelin (acetate) works by initially stimulating and then suppressing the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafarelin (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods

In industrial settings, the production of nafarelin (acetate) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The final product is then lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Nafarelin (acetate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Shorter peptide fragments.

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Thiol-containing peptides.

Scientific Research Applications

Clinical Applications

1. Endometriosis

  • Mechanism : Nafarelin acetate reduces estrogen levels by inhibiting gonadotropin release, thereby alleviating the symptoms associated with endometriosis.
  • Dosage : The typical dosage for endometriosis treatment is 200 µg administered intranasally twice daily .
  • Case Study : A placebo-controlled study demonstrated significant improvements in pain and quality of life among women treated with nafarelin compared to those receiving placebo .

2. Precocious Puberty

  • Mechanism : In cases of gonadotropin-dependent precocious puberty, this compound effectively suppresses premature sexual maturation by lowering gonadotropin levels.
  • Dosage : Treatment typically involves 800 to 1200 µg per day administered intranasally .
  • Case Study : A study involving 15 girls showed a marked decrease in estradiol levels and growth velocity over six months of treatment, indicating effective management of precocious puberty symptoms .

3. Assisted Reproductive Technologies (ART)

  • Role in IVF : Nafarelin is utilized for ovarian stimulation during IVF cycles, helping to control hormone levels and optimize follicular development.
  • Comparison Studies : Research comparing nafarelin with other GnRH agonists has shown its efficacy in achieving better outcomes in controlled ovarian stimulation protocols .
  • Data Table : Below is a summary of findings from various studies comparing nafarelin with other treatments in IVF settings.
StudyTreatment GroupOutcome MeasuresFindings
Nafarelin vs. D-Trp6-LHRHOocyte yield, pregnancy ratesNafarelin showed comparable or superior outcomes
Nafarelin + FSHHormonal levelsSignificant reduction in LH and FSH levels
Nafarelin aloneEndometrial thicknessNo adverse effects on endometrial receptivity

Additional Applications

4. Management of Uterine Fibroids
Nafarelin has been explored for its potential to reduce the size of uterine fibroids by lowering estrogen levels, thus alleviating symptoms such as heavy menstrual bleeding and pelvic pain.

5. Transgender Healthcare
In transgender youth, this compound serves as a puberty blocker, allowing individuals to delay the onset of secondary sexual characteristics until they are ready to make decisions about their gender identity .

6. Hirsutism and Polycystic Ovary Syndrome (PCOS)
Nafarelin is also used off-label for managing hirsutism and PCOS by reducing androgen levels through its action on gonadotropins.

Pharmacokinetics and Safety

Nafarelin is rapidly absorbed after intranasal administration, with peak plasma concentrations reached within approximately 26 minutes. The drug exhibits a bioavailability of about 2.8% . Studies indicate that prolonged use may lead to certain side effects, including bone density loss; therefore, monitoring during treatment is advised.

Mechanism of Action

Nafarelin (acetate) acts as a potent agonist of gonadotropin-releasing hormone (GnRH). Upon administration, it initially stimulates the release of LH and FSH from the pituitary gland, leading to a temporary increase in gonadal steroidogenesis. With repeated dosing, it desensitizes the GnRH receptors, resulting in decreased secretion of gonadal steroids. This suppression of gonadal steroids leads to the therapeutic effects observed in conditions like endometriosis and central precocious puberty .

Comparison with Similar Compounds

Nafarelin (acetate) is compared with other GnRH analogs such as goserelin, leuprolide, and triptorelin. While all these compounds share a similar mechanism of action, nafarelin (acetate) is unique in its intranasal administration route, which offers convenience and ease of use. Additionally, nafarelin (acetate) has been shown to achieve effective pituitary suppression with fewer doses and a shorter duration of administration compared to some other analogs .

Similar Compounds

Biological Activity

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that serves multiple therapeutic purposes, particularly in the management of conditions like endometriosis and benign prostatic hyperplasia. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant clinical studies.

This compound acts primarily as a GnRH agonist . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to increased gonadal steroidogenesis. However, with continued administration, it suppresses the secretion of these hormones due to downregulation of GnRH receptors in the pituitary gland. This results in decreased levels of estrogen and testosterone, effectively inducing a state of hormonal suppression.

Pharmacokinetics

The pharmacokinetic profile of this compound varies between populations but generally includes:

  • Absorption : Rapid absorption occurs after intranasal administration, with peak serum concentrations reached within 10 to 45 minutes. For instance, after a single dose of 400 µg in adults, peak concentrations averaged 1.8 ng/mL with a bioavailability of about 2.8% .
  • Half-Life : The average serum half-life is approximately 2.5 to 3 hours depending on the dosage and method of administration .
  • Metabolism : Nafarelin is metabolized primarily in the liver, with several metabolites identified; however, the pharmacological activity of these metabolites remains largely uncharacterized .

Clinical Applications

This compound has been utilized in various clinical settings:

1. Endometriosis Treatment

A double-blind study comparing this compound (400 µg daily) with danazol (600 mg daily) demonstrated significant regression in endometriosis symptoms. After six months:

  • Complete regression : 30% of patients
  • Partial regression : 57%
  • No change or worsening : 13% .

Despite both treatments being effective in reducing symptoms, nafarelin was associated with fewer androgenic side effects compared to danazol.

2. Benign Prostatic Hyperplasia (BPH)

In a study involving nine patients with BPH treated with subcutaneous this compound (400 µg/day), significant decreases in prostate size were observed:

  • Mean size reduction : 75.8% from baseline after four months (p < 0.005).
  • Reversal post-treatment : Prostate size returned to near baseline six months after cessation .

Side Effects and Considerations

Common side effects associated with this compound include:

  • Menopausal symptoms : Hot flashes, vaginal dryness, and headaches.
  • Bone density loss : Treatment can lead to significant reductions in vertebral trabecular bone density, which may not fully recover post-treatment .

Case Study: Pre-operative Treatment for Endometriosis

A case report highlighted the use of this compound for pre-operative treatment of endometriomas, demonstrating its effectiveness in reducing lesion size before surgical intervention .

Research Findings Table

Study FocusResults SummaryReference
Nafarelin vs Danazol for EndoSignificant symptom regression; lower androgenic effects with nafarelin
Nafarelin for BPHProstate size reduced by ~76%; testosterone levels returned post-treatment
Pre-operative EndometriosisEffective reduction in lesion size prior to surgery

Q & A

Basic Research Questions

Q. What are the critical chemical and stability properties of Nafarelin acetate that influence experimental design?

this compound (C₆₆H₈₃N₁₇O₁₃ · C₂H₄O₂) is a synthetic GnRH agonist with a molecular weight of 1322.5 (free base) or 1400.56 (acetate hydrate form) . Key properties include:

  • Solubility : Poor aqueous solubility; dissolves in DMSO (≥10 mg/mL) but requires optimization for in vivo use (e.g., ethanol, DMF, or saline-based formulations) .
  • Stability : Stable for 3 years at -20°C as a powder, 6 months in solvent at -80°C, and 1 month at 4°C post-reconstitution .
  • Purity : >98% purity via RP-HPLC/SDS-PAGE is critical for reproducibility in receptor-binding studies .

Q. How should researchers prepare and validate stock solutions for in vitro assays?

  • Stock preparation : Dissolve in DMSO (≥10 mg/mL) and dilute with PBS or saline for working concentrations (e.g., 100 µg/mL). Vortex and sonicate (37°C) to ensure homogeneity .
  • Validation : Verify stability via UV-Vis spectroscopy (λmax = 280 nm) and bioactivity using pituitary cell cultures to measure LH/FSH suppression .

Advanced Research Questions

Q. What methodological considerations are essential when analyzing contradictory data on gonadotropin suppression across species?

Discrepancies in LH/FSH suppression (e.g., transient stimulation vs. sustained downregulation) often arise from:

  • Dose-dependent effects : Subcutaneous administration in dogs (0.5–2.0 µg/kg) reduces testosterone within 24 hours, while higher doses (32 µg/animal/day) induce prolonged suppression .
  • Species-specific receptor dynamics : GnRH receptor desensitization occurs faster in primates than rodents, requiring adjusted dosing intervals .
  • Administration route : Nasal delivery (2 mg/mL in humans) shows variable bioavailability compared to subcutaneous injection .

Q. How can researchers optimize in vivo models for studying endometriosis or hormone-dependent cancers?

  • Animal models : Use ovariectomized mice with xenografted endometrial tissue. Nafarelin (1–10 µg/kg/day, SC) reduces lesion volume by 40–60% via estrogen suppression .
  • Endpoint validation : Combine hormonal assays (ELISA for estradiol) with histopathology to confirm tissue regression .
  • Control for rebound effects : Monitor post-treatment LH/FSH recovery to distinguish reversible vs. irreversible suppression .

Q. What strategies resolve discrepancies in molecular weight and structural data reported for this compound?

  • Source verification : Confirm the compound form (free base vs. acetate hydrate) using CAS registry numbers:

  • Free base: C₆₆H₈₃N₁₇O₁₃ (MW 1322.5, CAS 76932-56-4) .
  • Acetate hydrate: C₆₈H₈₉N₁₇O₁₆ (MW 1400.56, CAS 76932-60-0) .
    • Analytical validation : Use high-resolution mass spectrometry (HRMS) and NMR to resolve batch-specific variations .

Q. Methodological Tables

Table 1: Comparative Solubility and Stability Profiles

ConditionSolubility/StabilityReference
DMSO (25°C)≥10 mg/mL
PBS (pH 7.4)Limited; requires sonication
Long-term storage (-80°C)Stable for 6 months

Table 2: In Vivo Dosing Protocols for Hormone Suppression

SpeciesDoseRouteEffect (LH Reduction)Reference
Mouse10 µg/kg/day (SC)Subcutaneous70% at 7 days
Dog32 µg/animal/daySubcutaneous90% at 14 days
Human400 µg BIDNasal spray50% at 6 weeks

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJYDLHACHDKAJ-CFWZQLQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76932-56-4 (Parent)
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50227720
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76932-60-0
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFARELIN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nafarelin acetate
Nafarelin acetate
Nafarelin acetate
Nafarelin acetate
Nafarelin acetate
Nafarelin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.